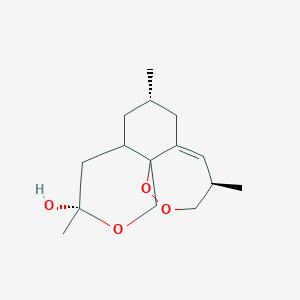
Deoxoqinghaosu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxoqinghaosu, also known as DQHS, is a chemical compound that is derived from the medicinal plant Artemisia annua. This compound has been studied extensively for its potential use in treating various diseases, including malaria, cancer, and autoimmune disorders.
Wirkmechanismus
Deoxoqinghaosu exerts its therapeutic effects by inducing oxidative stress in cells. This leads to the activation of various signaling pathways that regulate cell growth and survival. Additionally, Deoxoqinghaosu has been shown to inhibit the activity of enzymes that are critical for the survival of malaria parasites.
Biochemical and Physiological Effects:
Deoxoqinghaosu has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in autoimmune disorders, and inhibit the growth of malaria parasites. Additionally, Deoxoqinghaosu has been shown to have antioxidant properties that can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Deoxoqinghaosu has several advantages for lab experiments. It is a well-characterized compound that has been studied extensively, and its synthesis can be easily scaled up for large-scale experiments. However, Deoxoqinghaosu has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on Deoxoqinghaosu. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and delivery methods for treating different diseases. Finally, more research is needed to understand the long-term effects of Deoxoqinghaosu on human health.
Synthesemethoden
The synthesis of Deoxoqinghaosu involves the extraction of artemisinin from Artemisia annua, followed by a chemical modification process that converts artemisinin into Deoxoqinghaosu. This process has been optimized over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Deoxoqinghaosu has been studied extensively for its potential use in treating malaria, cancer, and autoimmune disorders. In preclinical studies, Deoxoqinghaosu has shown promising results in inhibiting the growth of cancer cells and reducing the symptoms of autoimmune disorders.
Eigenschaften
CAS-Nummer |
126189-95-5 |
|---|---|
Produktname |
Deoxoqinghaosu |
Molekularformel |
C26H27Cl2N3O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
(4S,8S,12R)-4,8,12-trimethyl-3,14,15-trioxatricyclo[8.5.0.01,6]pentadec-10-en-4-ol |
InChI |
InChI=1S/C15H24O4/c1-10-4-12-6-11(2)8-18-19-15(12)9-17-14(3,16)7-13(15)5-10/h6,10-11,13,16H,4-5,7-9H2,1-3H3/t10-,11-,13?,14+,15?/m1/s1 |
InChI-Schlüssel |
NFHMBUNSGVNWDK-LMXFHCPWSA-N |
Isomerische SMILES |
C[C@H]1CC2C[C@@](OCC23C(=C[C@H](COO3)C)C1)(C)O |
SMILES |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
Kanonische SMILES |
CC1CC2CC(OCC23C(=CC(COO3)C)C1)(C)O |
Synonyme |
10-deoxoartemisinin artemisinin, 10-deoxo deoxoartemisinin deoxodeoxyartemisinin deoxoqinghaosu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



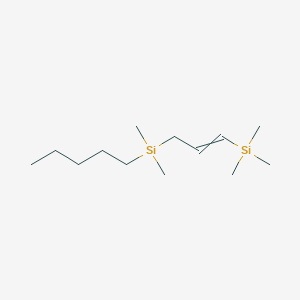
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
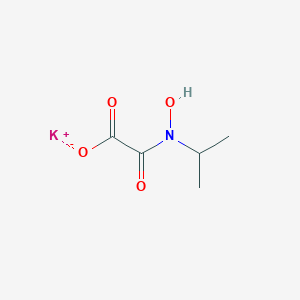
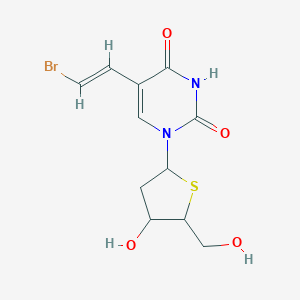
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)
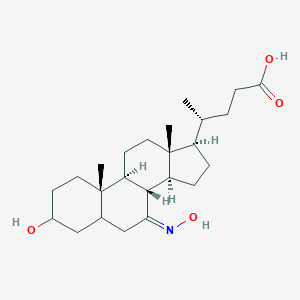
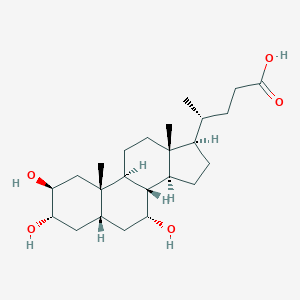
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)
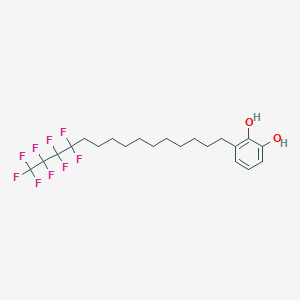
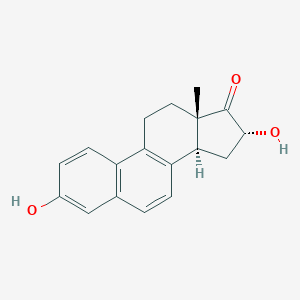
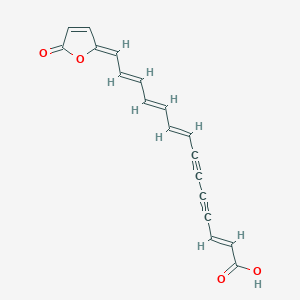
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)